hexaaquacopper(II)

Description

Structure

2D Structure

Properties

Molecular Formula |

CuH18O6+8 |

|---|---|

Molecular Weight |

177.69 g/mol |

IUPAC Name |

copper;hexaoxidanium |

InChI |

InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6 |

InChI Key |

OPKPZQYYDPCYCC-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Hexaaquacopper(II)

For Researchers, Scientists, and Drug Development Professionals

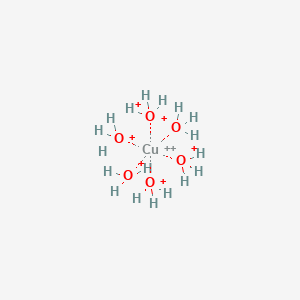

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is a coordination complex of significant interest across various scientific disciplines, including inorganic chemistry, materials science, and biochemistry. Its distinct electronic structure and reactivity make it a valuable subject of study and a versatile precursor in numerous applications. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of the hexaaquacopper(II) ion, tailored for professionals in research and drug development.

Structure and Bonding

The hexaaquacopper(II) ion consists of a central copper(II) ion (Cu²⁺) coordinated by six water molecules acting as ligands. The Cu²⁺ ion has a d⁹ electronic configuration, which leads to a significant Jahn-Teller distortion of its otherwise octahedral geometry.[1] This distortion results in a tetragonally elongated octahedron, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds.[1] This structural feature is a direct consequence of the uneven distribution of electrons in the e_g orbitals and is a hallmark of many copper(II) complexes.

Table 1: Structural Properties of the Hexaaquacopper(II) Ion

| Property | Value | Reference |

| Molecular Formula | [Cu(H₂O)₆]²⁺ | [1] |

| Coordination Geometry | Distorted Octahedral (Tetragonal Elongation) | [1] |

| Equatorial Cu-O Bond Length | 1.95 - 2.01 Å | [1] |

| Axial Cu-O Bond Length | 2.27 - 2.33 Å | [1] |

Synthesis of Hexaaquacopper(II) Salts

The hexaaquacopper(II) ion is readily formed in aqueous solutions of copper(II) salts. The synthesis of these salts typically involves the reaction of a copper(II) source with the corresponding acid. Below are detailed experimental protocols for the synthesis of common hexaaquacopper(II) salts.

Experimental Protocol: Synthesis of Hexaaquacopper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

This protocol describes the synthesis of copper(II) sulfate pentahydrate from copper(II) oxide.

Materials:

-

Copper(II) oxide (CuO)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (funnel, filter paper)

-

Crystallizing dish

Procedure:

-

In a beaker, warm a sufficient amount of dilute sulfuric acid.

-

Gradually add small portions of copper(II) oxide to the warm sulfuric acid while stirring continuously. Continue adding copper(II) oxide until some of it remains undissolved, indicating the acid has been neutralized.

-

Gently heat the solution to ensure the reaction is complete and to dissolve the maximum amount of the copper salt.

-

Filter the hot solution to remove any unreacted copper(II) oxide and other insoluble impurities.

-

Transfer the clear blue filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature. Blue crystals of copper(II) sulfate pentahydrate will start to form. For larger crystals, the cooling process should be as slow as possible.

-

Once crystallization is complete, decant the mother liquor.

-

Wash the crystals with a small amount of cold distilled water and then with a small amount of ethanol to facilitate drying.

-

Carefully collect the crystals and dry them on a filter paper at room temperature.[2]

Experimental Protocol: Synthesis of Hexaaquacopper(II) Nitrate

Hydrated copper(II) nitrate can be prepared by reacting copper metal with nitric acid.[3]

Materials:

-

Copper metal (turnings or wire)

-

Nitric acid (HNO₃)

-

Distilled water

-

Fume hood

-

Beaker

-

Heating plate

Procedure (to be performed in a fume hood due to the evolution of toxic nitrogen dioxide gas):

-

Place the copper metal in a beaker.

-

Slowly add nitric acid to the copper. A vigorous reaction will occur, producing nitrogen dioxide gas.

-

Once the reaction subsides, gently heat the solution to ensure all the copper has reacted.

-

After the reaction is complete, the resulting blue solution contains hexaaquacopper(II) nitrate.

-

The solution can be carefully evaporated to obtain crystals of hydrated copper(II) nitrate.

Experimental Protocol: Synthesis of Hexaaquacopper(II) Perchlorate

Copper(II) perchlorate can be synthesized by the reaction of copper(II) oxide with perchloric acid.[4]

Materials:

-

Copper(II) oxide (CuO)

-

Perchloric acid (HClO₄)

-

Distilled water

-

Beaker

-

Stirring rod

Procedure (handle perchloric acid with extreme caution as it is a strong oxidizing agent):

-

In a beaker, dissolve copper(II) oxide in a stoichiometric amount of perchloric acid with gentle stirring.

-

The reaction will produce a blue solution of copper(II) perchlorate.

-

The solution can be concentrated by gentle heating and then cooled to obtain crystals of hexaaquacopper(II) perchlorate.

Physicochemical Properties

The hexaaquacopper(II) ion exhibits a range of characteristic physicochemical properties that are of interest to researchers.

Table 2: Physicochemical Properties of the Hexaaquacopper(II) Ion

| Property | Value | Reference |

| Molar Mass | 171.64 g/mol | [1] |

| Color | Blue | [1] |

| UV-Vis λmax | ~800 nm | [1] |

| Molar Absorptivity (ε) at λmax | ~10-12 L mol⁻¹ cm⁻¹ | |

| Standard Enthalpy of Formation (aq) | +64.4 kJ/mol | [5] |

Stability and Ligand Exchange Reactions

The water ligands in the hexaaquacopper(II) complex can be readily replaced by other ligands, a process known as ligand exchange. The stability of the resulting complexes is quantified by their stability constants (K) or overall stability constants (β). A higher value indicates a more stable complex.

Table 3: Overall Stability Constants (log β) for Selected Copper(II) Complexes

| Ligand | Complex Formed (Simplified) | log β | Reference |

| Ammonia (NH₃) | [Cu(NH₃)₄(H₂O)₂]²⁺ | 13.1 | [6] |

| Chloride (Cl⁻) | [CuCl₄]²⁻ | 5.6 | [6] |

| Ethylenediamine (en) | [Cu(en)₂]²⁺ | 18.7 | [6] |

| EDTA⁴⁻ | [Cu(EDTA)]²⁻ | 18.8 | [6] |

| Glycine | [Cu(gly)₂] | 15.04 | |

| Oxalate (ox²⁻) | [Cu(ox)₂]²⁻ | 10.2 | [7] |

Spectroscopic Properties

Spectroscopic techniques are invaluable for characterizing the hexaaquacopper(II) ion and its derivatives.

Table 4: Spectroscopic Data for the Hexaaquacopper(II) Ion

| Technique | Parameter | Value | Reference |

| UV-Visible Spectroscopy | λmax | ~800 nm | [1] |

| Infrared (IR) Spectroscopy | Cu-O stretching frequency | ~440 cm⁻¹ | |

| Electron Paramagnetic Resonance (EPR) | g | ||

| g⊥ | ~2.08 | [8] | |

| A |

Role in Biological Signaling

Copper ions are essential micronutrients that play critical roles in various biological processes, including acting as modulators of cell signaling pathways.[9][10] Copper is known to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[11]

Caption: The role of copper in the MAPK/ERK signaling pathway.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of a coordination complex like hexaaquacopper(II) sulfate is outlined below.

Caption: A general workflow for the synthesis and characterization of a coordination compound.

Conclusion

The hexaaquacopper(II) ion is a fundamental coordination complex with well-defined, yet fascinating, structural and electronic properties. Its synthesis is straightforward, making it an accessible starting material for a wide array of chemical transformations. For researchers in drug development and related fields, a thorough understanding of its properties, including its stability and reactivity in ligand exchange reactions, is crucial for designing and developing new copper-based therapeutics and diagnostic agents. The involvement of copper in critical biological signaling pathways further underscores the importance of continued research into the chemistry and biology of this seemingly simple, yet remarkably versatile, metal complex.

References

- 1. docsity.com [docsity.com]

- 2. learncbse.in [learncbse.in]

- 3. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Heats of Formation Table for Cations and Anions [thoughtco.com]

- 6. issr.edu.kh [issr.edu.kh]

- 7. global.oup.com [global.oup.com]

- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

structure and bonding in hexaaquacopper(II) complex

An In-depth Technical Guide on the Structure and Bonding in the Hexaaquacopper(II) Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure, bonding, and experimental characterization of the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. The content is tailored for an audience with a strong background in chemistry and materials science, with a focus on detailed experimental methodologies and quantitative data presentation.

Introduction

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is a classic example of a transition metal complex that exhibits fascinating structural and electronic properties. It is the predominant species in aqueous solutions of copper(II) salts and serves as a fundamental model for understanding coordination chemistry, ligand field theory, and the Jahn-Teller effect. Its distinct blue color in solution is a hallmark of its electronic structure.[1] A thorough understanding of this complex is crucial in various fields, including inorganic chemistry, biochemistry, and catalysis, where copper-containing active sites are prevalent.

Electronic Configuration and the Jahn-Teller Effect

The copper(II) ion possesses a d⁹ electronic configuration. In a perfectly octahedral ligand field, the five d-orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dz², dx²-y²).[1] For a d⁹ ion, the electronic arrangement would be (t₂g)⁶(eg)³. This results in an odd number of electrons in the degenerate eg orbitals, leading to a doubly degenerate electronic ground state.

According to the Jahn-Teller theorem, any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, as the distortion lowers the overall energy of the species.[2] For the hexaaquacopper(II) complex, this manifests as a significant structural distortion from a regular octahedron.

The most common distortion observed is a tetragonal elongation, where the two axial Cu-O bonds are lengthened, and the four equatorial Cu-O bonds are shortened.[2][3] This elongation removes the degeneracy of the eg orbitals, with the dz² orbital being stabilized (lowered in energy) and the dx²-y² orbital being destabilized (raised in energy). The unpaired electron then resides in the higher energy dx²-y² orbital.

Molecular Structure and Geometry

While often represented as [Cu(H₂O)₆]²⁺, the precise coordination in aqueous solution has been a subject of investigation, with some studies suggesting a predominance of a five-coordinate, square pyramidal [Cu(H₂O)₅]²⁺ species.[4][5] However, in the solid state, the six-coordinate, tetragonally distorted octahedral geometry is well-established through X-ray crystallography.[6]

The key structural feature is the two distinct sets of Cu-O bond lengths:

-

Four short equatorial Cu-O bonds: These are typically in the range of 1.95-1.98 Å.[3][6][7]

-

Two long axial Cu-O bonds: These are significantly longer, generally in the range of 2.27-2.38 Å.[2][3][6]

This significant difference in bond lengths is a direct consequence of the Jahn-Teller distortion.

Bonding Theories

Crystal Field Theory (CFT)

Crystal Field Theory provides a good electrostatic model to explain the d-orbital splitting and the resulting properties of the [Cu(H₂O)₆]²⁺ complex.[1][8]

-

In an ideal octahedral field, the d-orbitals split into the t₂g and eg sets. The energy separation is denoted as Δₒ (or 10Dq). For the hexaaquacopper(II) ion, Δₒ is experimentally determined to be in the range of 12,000-13,000 cm⁻¹.[1]

-

The d⁹ configuration leads to the (t₂g)⁶(eg)³ arrangement.

-

The Jahn-Teller distortion further splits the eg level into the b₁g (dx²-y²) and a₁g (dz²) levels, and the t₂g level into the b₂g (dxy) and eg (dxz, dyz) levels.

Ligand Field Theory (LFT)

Ligand Field Theory, an extension of Molecular Orbital (MO) theory, provides a more complete picture of the bonding by considering the covalent character of the metal-ligand bonds.[9] In this model, the atomic orbitals of the copper(II) ion and the molecular orbitals of the six water ligands combine to form bonding, non-bonding, and anti-bonding molecular orbitals. The d-orbital splitting observed in CFT is a consequence of the energy differences between the resulting molecular orbitals.

Spectroscopic Properties

The characteristic blue color of the hexaaquacopper(II) complex is due to the absorption of light in the red-orange region of the visible spectrum, which promotes an electron from the filled d-orbitals to the half-filled dx²-y² orbital. The UV-Vis spectrum of [Cu(H₂O)₆]²⁺ shows a broad absorption band with a maximum (λₘₐₓ) around 780-800 nm.[10][11] The broadness of the peak is a result of the Jahn-Teller distortion and the multiple possible electronic transitions that are close in energy.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the hexaaquacopper(II) complex from various sources.

Table 1: Bond Lengths for the Hexaaquacopper(II) Ion

| Counter-ion/Method | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance (Å) | Source |

| General | ~1.95 | ~2.38 | [3] |

| General | ~1.95 | 2.38 | [2] |

| Bromate (EXAFS) | 1.96(1) | 2.32(2) | [6] |

| Hexafluorosilicate (EXAFS) | 1.95(1) | 2.27(3) | [6] |

| Aqueous Solution (EXAFS/LAXS) | 1.95(1) | 2.29(3) | [6] |

| Perchlorate (EXAFS) | 1.963(6) | 2.18(1) and 2.34(1) | [5] |

| SiF₆ (EXAFS) | 1.963(6) | 2.21(2) and 2.32(3) | [5] |

| Aqueous Solution (EXAFS) | 1.956(3) | 2.14(2) and 2.32(2) | [5] |

Table 2: Spectroscopic and Thermodynamic Data

| Parameter | Value | Source |

| Crystal Field Splitting Energy (Δₒ) | 12,000 - 13,000 cm⁻¹ | [1] |

| UV-Vis Absorption Maximum (λₘₐₓ) | ~780 nm | [10] |

| UV-Vis Absorption Maximum (λₘₐₓ) | ~800 nm | [11] |

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the hexaaquacopper(II) complex are provided below.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure, including bond lengths and angles, in the solid state.

Methodology:

-

Crystal Growth: Single crystals of a suitable salt of hexaaquacopper(II), such as hexaaquacopper(II) nitrate, are grown by slow evaporation of a saturated aqueous solution.[12]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software (e.g., CrysAlisPro).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To determine the local coordination environment (bond distances, coordination numbers) of the copper(II) ion in both solid and solution phases.

Methodology:

-

Sample Preparation:

-

Solution: An aqueous solution of a copper(II) salt (e.g., 0.1 M Cu(ClO₄)₂) is prepared.

-

Solid: A solid sample of a hexaaquacopper(II) salt is finely ground and pressed into a pellet or mounted as a thin layer on tape.

-

-

Data Acquisition:

-

EXAFS data are collected at a synchrotron radiation source at the Cu K-edge (8979 eV).

-

A double-crystal monochromator (e.g., Si(220)) is used to select the X-ray energy.[13]

-

Data is collected in transmission mode for concentrated samples or fluorescence mode for dilute samples using a Lytle detector.[13]

-

The energy is scanned from before the absorption edge to ~1000 eV above the edge.

-

-

Data Analysis:

-

The raw data is calibrated using a copper foil standard, with the first inflection point assigned to 8980.3 eV.[14]

-

Software packages like EXAFSPAK are used for data reduction. This involves pre-edge background subtraction, normalization, and conversion to k-space.[13][14]

-

The resulting EXAFS function, χ(k), is Fourier transformed to obtain a radial distribution function.

-

The data is then fit using theoretical scattering paths calculated by programs like FEFF. This allows for the determination of coordination numbers, bond distances, and Debye-Waller factors.[13]

-

UV-Visible Spectroscopy

Objective: To study the electronic transitions and determine the crystal field splitting energy (Δₒ).

Methodology:

-

Sample Preparation: An aqueous solution of a copper(II) salt (e.g., copper(II) sulfate) of a known concentration is prepared.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Data Collection:

-

A quartz cuvette is filled with deionized water to record a baseline spectrum.

-

The cuvette is then filled with the copper(II) solution.

-

The absorption spectrum is recorded over a range of wavelengths, typically from 400 nm to 900 nm, to encompass the d-d transitions.[11]

-

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified from the spectrum. The value of Δₒ can be calculated from λₘₐₓ.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the electronic structure and geometry of the paramagnetic Cu(II) center.[15][16]

Methodology:

-

Sample Preparation: The complex is studied in a frozen solution (e.g., a mixture of methanol and toluene) to immobilize the paramagnetic centers and observe anisotropic effects.[17]

-

Instrumentation: A continuous-wave (CW) EPR spectrometer operating at X-band frequency (~9.5 GHz) is typically used. The sample is placed in a quartz EPR tube and inserted into a cryostat within the spectrometer's resonant cavity.

-

Data Collection: The EPR spectrum is recorded at a low temperature (e.g., 77 K, liquid nitrogen). The magnetic field is swept while the microwave frequency is held constant.

-

Data Analysis: The resulting spectrum provides g-values (g|| and g⊥ for an axial system). For tetragonally elongated octahedral Cu(II) complexes, g|| > g⊥ > 2.0023 is expected, consistent with the unpaired electron in the dx²-y² orbital. The g-values are sensitive to the geometry and the nature of the ligand bonding.

Visualizations

D-Orbital Splitting Diagrams

Caption: D-orbital splitting for a d⁹ ion from a free ion to an octahedral field and a tetragonally elongated field.

Experimental Workflow for Characterization

Caption: Workflow for the comprehensive characterization of the hexaaquacopper(II) complex.

References

- 1. Buy hexaaquacopper(II) [smolecule.com]

- 2. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A high-resolution XAS study of aqueous Cu(II) in liquid and frozen solutions: Pyramidal, polymorphic, and non-centrosymmetric - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with apparently regular octahedral coordination geometry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Crystal field theory - Wikipedia [en.wikipedia.org]

- 9. Ligand field theory - Wikipedia [en.wikipedia.org]

- 10. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and crystal structure of hexaaquacopper(II) 2,5... [degruyterbrill.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Jahn-Teller Distortion in Hexaaquacopper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, serves as a classic textbook example of the Jahn-Teller effect, a fundamental concept in coordination chemistry with significant implications for the structural and spectroscopic properties of transition metal complexes. This in-depth technical guide provides a comprehensive explanation of the Jahn-Teller distortion in this archetypal d⁹ complex. It delves into the theoretical underpinnings of the phenomenon, presents quantitative data from key experimental techniques, outlines the general methodologies for these experiments, and offers visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The Jahn-Teller theorem is a cornerstone of inorganic chemistry, stating that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy of the system.[1][2] This effect is particularly prominent in octahedral complexes of certain transition metal ions, with the hexaaquacopper(II) ion being a prime example.[1][2] The d⁹ electronic configuration of the Cu²⁺ ion leads to a doubly degenerate ground state in an octahedral ligand field, making it susceptible to this distortion.[1][2] Understanding the nuances of the Jahn-Teller distortion in [Cu(H₂O)₆]²⁺ is crucial for predicting the geometry, reactivity, and spectroscopic behavior of copper(II) complexes, which are relevant in various fields, including catalysis and bioinorganic chemistry.

Theoretical Framework

The origin of the Jahn-Teller distortion in the hexaaquacopper(II) ion lies in its electronic configuration and the interaction of its d-orbitals with the surrounding ligands in an octahedral geometry.

Electronic Configuration of Copper(II)

The copper(II) ion has a d⁹ electronic configuration.[1][2] In a perfectly octahedral ligand field, the five d-orbitals are split into two energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). For a d⁹ ion, the electronic configuration is t₂g⁶ eg³. This results in an uneven distribution of electrons in the degenerate eg orbitals, leading to a degenerate electronic ground state.

The Jahn-Teller Theorem in Action

According to the Jahn-Teller theorem, this degeneracy is unstable, and the complex will distort to achieve a lower energy state.[1][2] In the case of [Cu(H₂O)₆]²⁺, this distortion typically manifests as a tetragonal elongation, where the two axial ligands move further away from the central copper ion, and the four equatorial ligands move closer.[1][2][3] This geometric change removes the degeneracy of the eg orbitals, splitting them into two distinct energy levels: the lower-energy dz² orbital and the higher-energy dx²-y² orbital.[2] The three electrons in the former eg set now occupy these new orbitals as (dz²)²(dx²-y²)¹, resulting in a net stabilization of the complex.

Visualizing the Energetics and Distortion

The following diagrams, generated using the DOT language, illustrate the key concepts of d-orbital splitting and the Jahn-Teller distortion in the hexaaquacopper(II) ion.

Experimental Evidence and Data

The Jahn-Teller distortion in hexaaquacopper(II) is not merely a theoretical construct; it is strongly supported by a wealth of experimental data from various analytical techniques.

X-ray Crystallography and EXAFS

Single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) studies have provided direct evidence for the distorted octahedral geometry of the [Cu(H₂O)₆]²⁺ ion in both solid and solution phases. These techniques allow for the precise determination of bond lengths between the central copper ion and the coordinating water molecules.

| Technique | Sample Phase | Equatorial Cu-O Bond Length (Å) | Axial Cu-O Bond Length (Å) | Reference |

| X-ray Crystallography | Solid | ~1.95 - 1.97 | ~2.38 - 2.42 | [1][2] |

| EXAFS | Solution | ~1.95 - 1.97 | ~2.28 - 2.32 | [4] |

Table 1: Representative Cu-O bond lengths in the hexaaquacopper(II) ion determined by X-ray Crystallography and EXAFS.

UV-Visible Spectroscopy

The electronic spectrum of the hexaaquacopper(II) ion provides further confirmation of the Jahn-Teller distortion. In a perfect octahedral geometry, a single broad absorption band corresponding to the transition from the t₂g to the eg level would be expected. However, due to the Jahn-Teller effect, the eg level splits, resulting in a broad, asymmetric absorption band that is a composite of multiple electronic transitions.[5] The maximum absorption (λmax) for the [Cu(H₂O)₆]²⁺ ion is typically observed around 800 nm.[6]

| Electronic Transition | Approximate Energy (cm⁻¹) |

| ²B₁g → ²A₁g | ~10,000 |

| ²B₁g → ²B₂g | ~12,500 |

| ²B₁g → ²E g | ~14,800 |

Table 2: Approximate electronic transition energies for the Jahn-Teller distorted hexaaquacopper(II) ion.

Experimental Protocols

While detailed, instrument-specific protocols are beyond the scope of this guide, the general methodologies for the key experiments cited are outlined below.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of a hexaaquacopper(II) salt (e.g., CuSO₄·5H₂O) are grown from an aqueous solution by slow evaporation.

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the electron density map of the crystal. From this map, the positions of the atoms are determined and refined to obtain the final crystal structure, including precise bond lengths and angles.

Extended X-ray Absorption Fine Structure (EXAFS)

-

Sample Preparation: An aqueous solution of a copper(II) salt of a known concentration is prepared.

-

Data Acquisition: The sample is placed in the path of a tunable X-ray beam from a synchrotron source. The X-ray absorption is measured as a function of energy, scanning through the copper K-edge.

-

Data Analysis: The EXAFS signal, which appears as oscillations in the absorption spectrum above the absorption edge, is isolated from the background. The data is then Fourier transformed to obtain a radial distribution function around the copper atom. This function is then fit to theoretical models to determine the coordination number and bond distances of the neighboring atoms.[7]

UV-Visible Spectroscopy

-

Sample Preparation: A solution of a hexaaquacopper(II) salt in water is prepared at a concentration that gives an absorbance within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrum Acquisition: The UV-Vis spectrum of the solution is recorded over a range that encompasses the d-d transitions of the copper(II) ion (e.g., 400-1000 nm). A reference spectrum of the solvent (water) is also recorded.

-

Data Analysis: The absorbance spectrum of the complex is obtained by subtracting the solvent spectrum. The wavelength of maximum absorbance (λmax) is determined, and the spectrum is analyzed for its shape and any visible shoulders that may indicate the presence of multiple overlapping electronic transitions.

Logical Relationships and Workflows

The following diagram illustrates the logical flow from the fundamental electronic structure of the copper(II) ion to the observable consequences of the Jahn-Teller distortion.

Conclusion

The Jahn-Teller distortion in the hexaaquacopper(II) ion is a powerful illustration of the interplay between electronic structure and molecular geometry. The d⁹ configuration of the copper(II) ion necessitates a distortion from a perfect octahedral symmetry to achieve a more stable electronic state. This is experimentally verified by the anisotropic Cu-O bond lengths observed in X-ray and EXAFS studies and the characteristic broad, asymmetric absorption band in its UV-Vis spectrum. A thorough understanding of this phenomenon is essential for professionals in chemistry and drug development, as it provides a predictive framework for the behavior of copper(II) complexes and other systems with degenerate electronic ground states.

References

- 1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. ijniet.org [ijniet.org]

An In-depth Technical Guide to the Electronic Configuration of the Hexaaquacopper(II) Ion

For Researchers, Scientists, and Drug Development Professionals

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, serves as a classic example of the interplay between electronic structure and molecular geometry in transition metal complexes. A thorough understanding of its electronic configuration is fundamental for fields ranging from inorganic chemistry to drug design, where copper-containing metalloenzymes are often a subject of study. This guide provides a detailed analysis of the electronic structure of [Cu(H₂O)₆]²⁺, supported by quantitative data, experimental methodologies, and visual representations.

Ground State Electronic Configuration and the Jahn-Teller Effect

The copper(II) ion possesses a d⁹ electronic configuration, with the argon core [Ar] preceding the nine 3d electrons[1]. In a theoretical, perfectly octahedral ligand field provided by six water molecules, the five d-orbitals are split into two energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dz², dx²-y²). The nine electrons would populate these orbitals as (t₂g)⁶(eg)³.

However, this (eg)³ configuration is electronically degenerate, as the single unpaired electron can occupy either the dz² or the dx²-y² orbital. According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and achieve a lower overall energy[2][3].

In the case of the hexaaquacopper(II) ion, this distortion manifests as a tetragonal elongation, where the two axial Cu-O bonds lengthen, and the four equatorial Cu-O bonds shorten[2][3]. This structural change removes the degeneracy of the eg orbitals, causing them to split into two distinct energy levels. The d-orbitals also experience a shift in energy, leading to a more complex splitting pattern. The resulting ground state electronic configuration is (dxy)²(dxz, dyz)⁴(dz²)²(dx²-y²)¹[4].

This distortion is a critical feature of copper(II) chemistry and has significant implications for the reactivity and spectroscopic properties of its complexes.

Quantitative Data Summary

The structural and spectroscopic consequences of the Jahn-Teller distortion in hexaaquacopper(II) have been extensively characterized. The following tables summarize key quantitative data from experimental studies.

| Parameter | Value | Technique | Reference |

| Axial Cu-O Bond Length | ~2.38 Å | X-ray Crystallography | [3] |

| 2.32(2) Å | EXAFS | [5] | |

| Equatorial Cu-O Bond Length | ~1.95 Å | X-ray Crystallography | [3] |

| 1.96(1) Å | EXAFS | [5] | |

| UV-Vis Absorption Maximum (λmax) | ~780-810 nm | UV-Vis Spectroscopy | [6][7] |

Table 1: Structural and Spectroscopic Data for the Hexaaquacopper(II) Ion.

Experimental Protocols

The determination of the electronic and molecular structure of the hexaaquacopper(II) ion relies on several key experimental techniques.

3.1. X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms and the bond lengths within a crystalline sample.

-

Methodology:

-

A suitable single crystal of a salt containing the [Cu(H₂O)₆]²⁺ ion (e.g., copper(II) sulfate pentahydrate) is grown.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.

-

The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal.

-

From the electron density map, the positions of the individual atoms can be determined, and thus the bond lengths and angles can be calculated.

-

3.2. Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

-

Objective: To determine the local atomic environment (bond distances, coordination number) around a specific element, in this case, copper, in both crystalline and non-crystalline samples.

-

Methodology:

-

The sample is exposed to a beam of X-rays of varying energy, and the absorption of X-rays by the copper atoms is measured.

-

When the X-ray energy is sufficient to eject a core electron from a copper atom, the resulting photoelectron is scattered by neighboring atoms (the oxygen atoms of the water ligands).

-

This scattering creates interference patterns that modulate the X-ray absorption coefficient, resulting in the EXAFS spectrum.

-

Analysis of the EXAFS spectrum provides information about the number, type, and distance of the atoms immediately surrounding the copper ion.

-

3.3. UV-Visible Spectroscopy

-

Objective: To investigate the electronic transitions between d-orbitals.

-

Methodology:

-

A solution containing the [Cu(H₂O)₆]²⁺ ion is placed in a cuvette.

-

A beam of light spanning the ultraviolet and visible range is passed through the solution.

-

A detector measures the amount of light absorbed at each wavelength.

-

The resulting spectrum shows an absorption maximum (λmax) corresponding to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. For [Cu(H₂O)₆]²⁺, this broad absorption in the red region of the spectrum is what gives the complex its characteristic pale blue color[7].

-

Visualization of d-Orbital Splitting

The following diagrams illustrate the electronic energy levels of the d-orbitals in the hexaaquacopper(II) ion.

Caption: d-orbital splitting in hexaaquacopper(II) ion.

Caption: Experimental workflow for characterization.

References

- 1. inorganic chemistry - Why do copper (II) complexes contain so many valence electrons? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Crystal Field Theory [simply.science]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural and electronic data of three first-row transition octahedral hexaaquametal(II) ions, metal=Cr, Ni or Cu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with apparently regular octahedral coordination geometry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 7. mrcolechemistry.co.uk [mrcolechemistry.co.uk]

thermochemical properties of hexaaquacopper(II) sulfate

A Technical Guide to the Thermochemical Properties of Hexaaquacopper(II) Sulfate

Introduction

Hexaaquacopper(II) sulfate refers to the chemical species present in an aqueous solution of copper(II) sulfate, where the copper(II) ion is complexed by six water molecules to form the hexaaquacopper(II) cation, [Cu(H₂O)₆]²⁺.[1][2] This complex is responsible for the characteristic blue color of copper(II) sulfate solutions. The most common solid form is copper(II) sulfate pentahydrate (CuSO₄·5H₂O), a crystalline blue solid.[1] While often studied for its thermal properties, its crystal structure is more precisely described as [Cu(H₂O)₄]SO₄·H₂O, with four water molecules directly coordinated to the copper ion and the fifth held by hydrogen bonds.[1] This guide provides a comprehensive overview of the key thermochemical properties, decomposition pathways, and experimental methodologies for characterizing this compound, intended for researchers, scientists, and professionals in drug development.

Thermochemical Properties

The thermochemical data for copper(II) sulfate are crucial for understanding its stability, reactivity, and energy changes during chemical processes. The key properties for both the anhydrous and pentahydrate forms are summarized below.

| Property | Anhydrous Copper(II) Sulfate (CuSO₄) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |

| Molar Mass | 159.609 g/mol [3] | 249.685 g/mol [3] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -769.98 kJ/mol[2] | -2279.7 kJ/mol |

| Standard Molar Entropy (S°₂₉₈) | 109.05 J·K⁻¹·mol⁻¹[3] | 295.2 ± 0.8 J·K⁻¹·mol⁻¹[4][5] |

| Molar Heat Capacity (C°p,m) | See Shomate Equation[6] | 288.0 ± 0.4 J·K⁻¹·mol⁻¹[4][5] |

| Enthalpy of Hydration (ΔH_hydration) | -78.2 kJ/mol (for CuSO₄(s) → CuSO₄·5H₂O(s))[7] | N/A |

Note: The standard enthalpy of formation for the pentahydrate was calculated using the enthalpy of hydration and the standard enthalpies of formation for anhydrous CuSO₄ and liquid water.

Thermal Decomposition Pathway

Copper(II) sulfate pentahydrate does not melt upon heating; instead, it undergoes a multi-stage thermal decomposition. This process involves the sequential loss of its water of hydration, followed by the decomposition of the anhydrous salt at much higher temperatures.[1][3]

The dehydration occurs in distinct steps:

-

CuSO₄·5H₂O(s) → CuSO₄·3H₂O(s) + 2H₂O(g) This first step occurs at approximately 63°C, where two water molecules are lost.[1]

-

CuSO₄·3H₂O(s) → CuSO₄·H₂O(s) + 2H₂O(g) Two additional water molecules are released around 109°C.[1]

-

CuSO₄·H₂O(s) → CuSO₄(s) + H₂O(g) The final water molecule is removed at about 200°C, resulting in the white, anhydrous form of copper(II) sulfate.[1]

-

CuSO₄(s) → CuO(s) + SO₃(g) At temperatures exceeding 650°C, the anhydrous salt decomposes into solid copper(II) oxide and sulfur trioxide gas.[2][3]

The following diagram illustrates this sequential decomposition.

Experimental Methodologies

The thermochemical properties of copper(II) sulfate hydrates are primarily determined using thermogravimetric analysis, differential scanning calorimetry, and solution calorimetry.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about decomposition and dehydration events.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (heat absorption), such as dehydration, and exothermic events (heat release).

Experimental Protocol:

-

Calibration: Calibrate the TGA instrument for mass and the DSC for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of powdered copper(II) sulfate pentahydrate into a TGA/DSC crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to approximately 800°C at a controlled, linear heating rate (e.g., 10 K/min).

-

Data Analysis:

-

The TGA curve will show distinct steps in mass loss. Calculate the percentage mass loss for each step and correlate it to the loss of water molecules and the final decomposition of CuSO₄.

-

The DSC curve will show endothermic peaks corresponding to the energy absorbed during each dehydration step and the final decomposition. The area under each peak is proportional to the enthalpy change of the transition.

-

Solution Calorimetry for Enthalpy of Hydration

Principle: The enthalpy change for the hydration of anhydrous copper(II) sulfate (CuSO₄(s) + 5H₂O(l) → CuSO₄·5H₂O(s)) is difficult to measure directly. However, it can be determined using Hess's Law by measuring the enthalpy of solution for both the anhydrous and pentahydrated forms.

The relevant reactions are:

-

ΔH₁: CuSO₄(s) + aq → CuSO₄(aq) (Enthalpy of solution for anhydrous salt)

-

ΔH₂: CuSO₄·5H₂O(s) + aq → CuSO₄(aq) (Enthalpy of solution for pentahydrate)

-

ΔH_hydration = ΔH₁ - ΔH₂

Experimental Protocol:

-

Apparatus Setup: Assemble a simple calorimeter using a polystyrene cup nested in a beaker for insulation. Use a magnetic stirrer and a calibrated digital thermometer.

-

Determination of ΔH₁:

-

Measure a precise volume (e.g., 25 cm³) of deionized water into the calorimeter and record its initial temperature at regular intervals (e.g., every minute for 4 minutes) to establish a baseline.

-

At the fifth minute, add a precisely weighed mass (e.g., ~4.0 g) of anhydrous copper(II) sulfate to the water.[8]

-

Continue stirring and record the temperature every minute for another 10-15 minutes until a clear cooling trend is observed.[8]

-

-

Determination of ΔH₂:

-

Repeat the procedure from step 2, using a precisely weighed mass of hydrated copper(II) sulfate pentahydrate (e.g., ~7.7 g) and a slightly adjusted volume of water to keep the total volume consistent.[8]

-

-

Data Analysis:

-

For each experiment, plot a graph of temperature versus time.

-

Extrapolate the initial and final temperature trends to the time of mixing to determine the maximum temperature change (ΔT), accounting for heat loss to the surroundings.

-

Calculate the heat change (q) for each reaction using q = m × c × ΔT, where 'm' is the mass of the water and 'c' is the specific heat capacity of water (4.184 J·g⁻¹·K⁻¹).

-

Calculate the molar enthalpy change (ΔH₁ and ΔH₂) by dividing q by the number of moles of the salt used.

-

Finally, calculate the enthalpy of hydration using the Hess's Law relationship: ΔH_hydration = ΔH₁ - ΔH₂.

-

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper(II)_sulfate [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. copper sulphate [webbook.nist.gov]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) Aqua Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the coordination chemistry of the copper(II) aqua ion, [Cu(H₂O)₆]²⁺. This fundamental species is central to the aqueous chemistry of copper and serves as a critical starting point for understanding its role in biological systems and the design of copper-based therapeutics. This document details the structure, bonding, and reactivity of the hexaaquacopper(II) ion, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Structure and Bonding of the Hexaaquacopper(II) Ion

The copper(II) ion in aqueous solution exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺.[1] With a d⁹ electronic configuration, this complex is subject to the Jahn-Teller effect, a geometric distortion that removes the degeneracy of its e_g orbitals to achieve a lower overall energy.[2][3] This distortion is most commonly observed as a tetragonal elongation, resulting in a complex with distinct axial and equatorial water ligands.[2][3]

The four equatorial water molecules are held more tightly to the copper center, while the two axial water molecules are at a greater distance.[2] This structural feature is a hallmark of copper(II) coordination chemistry and profoundly influences its reactivity. While the geometry in the solid state is well-characterized, the precise structure in solution can be more dynamic.[2] Some studies suggest that five-coordinate species, such as [Cu(H₂O)₅]²⁺, may also be present in equilibrium.

Quantitative Structural Data

The bond lengths within the [Cu(H₂O)₆]²⁺ ion have been determined by various techniques, primarily X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. The following table summarizes key structural parameters.

| Parameter | Method | Cu-O_eq (Å) | Cu-O_ax (Å) | Source |

| Bond Lengths in Aqueous Solution | EXAFS | 1.956(3) | 2.14(2) and 2.32(2) | [4][5] |

| Bond Lengths in --INVALID-LINK--₂ (solid) | EXAFS | 1.963(6) | 2.18(1) and 2.34(1) | [4][5] |

| Bond Lengths in [Cu(H₂O)₆]SiF₆ (solid) | EXAFS | 1.963(6) | 2.21(2) and 2.32(3) | [4][5] |

| Bond Lengths in [Cu(H₂O)₆]²⁺ (general solid state) | X-ray | ~1.95 | ~2.38 | [2][3] |

Visualization of the Jahn-Teller Distortion

The Jahn-Teller effect in the hexaaquacopper(II) ion can be visualized as a distortion from a perfect octahedral geometry.

Ligand Exchange Reactions

The lability of the water ligands in [Cu(H₂O)₆]²⁺ is a key aspect of its chemistry, allowing for the formation of a wide variety of complexes through ligand exchange reactions. The Jahn-Teller distortion plays a significant role here, with the axial water molecules being much more labile than the equatorial ones. The rate of water exchange for Cu²⁺ is very fast, on the order of 10⁸ s⁻¹.[6]

Common ligand exchange reactions include those with ammonia and chloride ions.

-

Reaction with Ammonia: The stepwise replacement of water ligands by ammonia results in a series of ammine complexes. The final product in excess ammonia is typically the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺.[1][7]

-

Reaction with Chloride: The addition of concentrated hydrochloric acid leads to the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which exhibits a color change from blue to green or yellow.[1][7]

Stability of Copper(II) Complexes

The extent to which a ligand exchange reaction proceeds is determined by the relative stability of the resulting complex. Stability constants (K) or their logarithms (log K) provide a quantitative measure of this.

| Ligand | Complex | log K | Color of Complex |

| Water | [Cu(H₂O)₆]²⁺ | 0 | Blue |

| Chloride | [CuCl₄]²⁻ | 5.6 | Green-Yellow |

| Ammonia | [Cu(NH₃)₄(H₂O)₂]²⁺ | 13.1 | Royal Blue |

| EDTA | [Cu(EDTA)]²⁻ | 18.8 | Sky Blue |

Source: Stability constants for copper complexes.[8]

Ligand Exchange Pathway

The following diagram illustrates the general pathway for ligand exchange reactions of the hexaaquacopper(II) ion.

Hydrolysis of the Copper(II) Aqua Ion

The hexaaquacopper(II) ion is a weak acid and undergoes hydrolysis in aqueous solution, donating a proton from a coordinated water molecule to the bulk solvent. This results in the formation of a series of hydroxo- and oxo-bridged species, particularly as the pH increases.

The primary hydrolysis reaction is: [Cu(H₂O)₆]²⁺ + H₂O ⇌ [Cu(H₂O)₅(OH)]⁺ + H₃O⁺

Further hydrolysis can lead to the formation of species such as Cu(OH)₂, [Cu(OH)₃]⁻, and [Cu(OH)₄]²⁻, as well as polynuclear complexes like [Cu₂(OH)₂]²⁺.[9]

Hydrolysis Constants

The following table presents the equilibrium constants (as log K) for the hydrolysis reactions of the copper(II) ion at 298 K.

| Reaction | log K |

| Cu²⁺ + H₂O ⇌ CuOH⁺ + H⁺ | -7.97 ± 0.09 |

| Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ + 2H⁺ | -16.23 ± 0.15 |

| Cu²⁺ + 3H₂O ⇌ Cu(OH)₃⁻ + 3H⁺ | -26.60 ± 0.09 |

| Cu²⁺ + 4H₂O ⇌ Cu(OH)₄²⁻ + 4H⁺ | -39.74 ± 0.18 |

| 2Cu²⁺ + 2H₂O ⇌ Cu₂(OH)₂²⁺ + 2H⁺ | -10.43 ± 0.07 |

Source: NIST Critically Selected Stability Constants of Metal Complexes.[9]

Copper(II) Hydrolysis Pathway

The speciation of copper(II) in aqueous solution is highly dependent on pH.

Experimental Protocols

A variety of experimental techniques are employed to characterize the coordination chemistry of copper(II) aqua ions.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of copper(II) aqua complexes in the solid state, including bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of a suitable copper(II) salt (e.g., CuSO₄·5H₂O, --INVALID-LINK--₂) are grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To determine the local coordination environment of the copper(II) ion in both solid and solution states, providing information on coordination numbers and bond distances.

Methodology:

-

Sample Preparation: For solutions, an aqueous solution of a copper(II) salt (e.g., copper(II) perchlorate) of known concentration is prepared. For solids, a fine powder of the copper(II) salt is pressed into a pellet.

-

Data Acquisition: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the copper atoms is measured. The EXAFS spectrum is the oscillatory part of the absorption spectrum above the absorption edge.

-

Data Analysis: The EXAFS data is analyzed to extract information about the number, type, and distance of neighboring atoms to the central copper atom by fitting the data to theoretical models.

UV-Visible Spectroscopy

Objective: To study the d-d electronic transitions of the copper(II) ion, which are sensitive to the coordination environment. This technique is often used to monitor ligand exchange and complex formation reactions.

Methodology:

-

Sample Preparation: A solution of the copper(II) aqua ion or its complexes is prepared in a suitable solvent (usually water).

-

Spectral Acquisition: The absorbance of the solution is measured over the visible and near-infrared range (typically 400-1000 nm) using a spectrophotometer. The spectrum of the hexaaquacopper(II) ion typically shows a broad absorption band around 800 nm.

-

Data Interpretation: Changes in the position and intensity of the absorption maximum (λ_max) are correlated with changes in the coordination sphere of the copper(II) ion.

Stopped-Flow Kinetics

Objective: To measure the rates of rapid ligand exchange reactions involving the copper(II) aqua ion.

Methodology:

-

Reactant Preparation: Solutions of the copper(II) aqua ion and the incoming ligand are prepared at known concentrations.

-

Rapid Mixing: The two reactant solutions are rapidly and efficiently mixed in a stopped-flow apparatus.

-

Monitoring the Reaction: The progress of the reaction is monitored by a fast detection method, typically UV-Visible spectroscopy, observing the change in absorbance at a specific wavelength as a function of time.

-

Kinetic Analysis: The resulting kinetic data is fitted to appropriate rate laws to determine the rate constants for the ligand exchange reaction.

Experimental Workflow for Kinetic Studies

The following diagram outlines a typical workflow for studying the kinetics of ligand exchange using stopped-flow spectroscopy.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]

- 8. issr.edu.kh [issr.edu.kh]

- 9. cost-nectar.eu [cost-nectar.eu]

An In-depth Technical Guide to the Magnetic Susceptibility of the Hexaaquacopper(II) Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. The document details the theoretical underpinnings of its magnetic behavior, experimental protocols for its measurement, and a summary of key quantitative data. This guide is intended to be a valuable resource for researchers in coordination chemistry, materials science, and drug development who are interested in the magnetic properties of transition metal complexes.

Theoretical Background

The magnetic properties of the hexaaquacopper(II) complex arise from the presence of an unpaired electron in the 3d orbital of the copper(II) ion. This d⁹ configuration renders the complex paramagnetic, meaning it is attracted to an external magnetic field. The extent of this attraction is quantified by its magnetic susceptibility.

Spin-Only Magnetic Moment

For a transition metal ion with unpaired electrons, the theoretical magnetic moment can be estimated using the spin-only formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For the Cu(II) ion in [Cu(H₂O)₆]²⁺, there is one unpaired electron (n=1). Therefore, the spin-only magnetic moment is:

μ_so = √[1(1+2)] = √3 ≈ 1.73 Bohr Magnetons (B.M.)

Orbital Contribution and Spin-Orbit Coupling

In reality, the experimentally observed magnetic moment for the hexaaquacopper(II) complex is typically in the range of 1.70 to 2.20 B.M., which is slightly higher than the spin-only value. This deviation is primarily due to the contribution of orbital angular momentum, which is not entirely "quenched" by the ligand field. The interaction between the spin and orbital angular momenta, known as spin-orbit coupling, leads to this enhancement of the magnetic moment. The magnitude of this coupling is significant for the Cu(II) ion.

The Jahn-Teller Effect

A crucial factor influencing the structure and magnetic properties of the hexaaquacopper(II) complex is the Jahn-Teller effect. Due to the degenerate electronic ground state of the octahedral d⁹ configuration, the [Cu(H₂O)₆]²⁺ ion undergoes a tetragonal distortion. This results in an elongated octahedron with two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds. This distortion removes the orbital degeneracy and has a direct impact on the energy levels of the d-orbitals, which in turn affects the magnetic susceptibility.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the magnetic properties of the hexaaquacopper(II) complex, primarily in the form of its common salt, copper(II) sulfate pentahydrate ([Cu(H₂O)₆]SO₄·H₂O).

| Parameter | Value | Reference |

| Number of Unpaired Electrons (n) | 1 | Theoretical |

| Spin-Only Magnetic Moment (μ_so) | 1.73 B.M. | Calculated |

| Experimental Effective Magnetic Moment (μ_eff) | ~1.70 - 2.20 B.M. | General Observation |

| Weiss Constant (θ) | -0.6 K | [1] |

Note: The Weiss constant is a measure of the magnetic exchange interactions between neighboring paramagnetic centers. A small negative value, as seen here, suggests very weak antiferromagnetic interactions.

Experimental Protocols

The magnetic susceptibility of the hexaaquacopper(II) complex can be determined using several experimental techniques. The two most common methods, the Gouy balance and the Evans NMR method, are detailed below.

Gouy Balance Method

The Gouy balance method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[2]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A finely powdered sample of the hexaaquacopper(II) salt (e.g., CuSO₄·5H₂O) is uniformly packed into a long, cylindrical Gouy tube.

-

Initial Weighing: The Gouy tube is suspended from a sensitive analytical balance such that its bottom end is in the center of the poles of an electromagnet, and the top is outside the field. The initial mass (m_initial) is recorded with the electromagnet turned off.[2]

-

Weighing in Magnetic Field: The electromagnet is turned on to a calibrated, homogeneous field strength. The sample will be pulled into (paramagnetic) or pushed out of (diamagnetic) the magnetic field, resulting in an apparent change in mass. The final mass (m_final) is recorded.[2]

-

Calculation: The volume magnetic susceptibility (κ) is calculated using the formula: F = ½ * κ * A * H² where F is the force experienced by the sample (F = g * Δm), g is the acceleration due to gravity, A is the cross-sectional area of the sample, and H is the magnetic field strength.

-

Conversion to Molar Susceptibility: The volume susceptibility is then converted to gram susceptibility (χ_g = κ / ρ, where ρ is the density) and finally to molar susceptibility (χ_M = χ_g * M, where M is the molar mass).

-

Correction for Diamagnetism: The measured molar susceptibility is corrected for the diamagnetic contributions of the atoms in the complex (Pascal's constants) to obtain the paramagnetic susceptibility.

-

Calculation of Magnetic Moment: The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff = 2.828 * √(χ_M' * T) where χ_M' is the corrected molar paramagnetic susceptibility and T is the absolute temperature.

Evans NMR Method

The Evans method is a more modern and convenient technique that utilizes an NMR spectrometer to determine the magnetic susceptibility of a paramagnetic substance in solution.[3][4]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A solution of the hexaaquacopper(II) complex with a precisely known concentration is prepared in a suitable solvent (e.g., D₂O). An inert reference substance with a sharp NMR signal (e.g., t-butanol) is added to the solvent.[3]

-

Reference Sample: A separate reference sample is prepared containing only the solvent and the inert reference substance.

-

NMR Measurement: A coaxial NMR tube is used. The inner tube is filled with the reference solution, and the outer tube is filled with the solution of the paramagnetic complex.[3] The ¹H NMR spectrum is then recorded.

-

Data Analysis: The chemical shift of the reference signal in the presence of the paramagnetic sample will be shifted compared to its position in the pure solvent. The difference in chemical shift (Δδ in ppm) is measured.

-

Calculation of Molar Susceptibility: The molar magnetic susceptibility (χ_M) is calculated using the Evans equation: χ_M = (3 * Δδ) / (4 * π * c) where c is the molar concentration of the paramagnetic sample. Adjustments for the magnetic susceptibility of the solvent may also be necessary for high accuracy.

-

Calculation of Magnetic Moment: The effective magnetic moment (μ_eff) is then calculated using the same formula as in the Gouy method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the electronic structure of the Cu(II) ion and the observable magnetic properties of the hexaaquacopper(II) complex.

Conclusion

The magnetic susceptibility of the hexaaquacopper(II) complex is a direct consequence of its d⁹ electronic configuration, leading to paramagnetism. The experimentally observed magnetic moment is slightly higher than the spin-only value due to spin-orbit coupling. The Jahn-Teller effect plays a critical role in determining the distorted octahedral geometry of the complex, which in turn influences its electronic energy levels and magnetic properties. The magnetic susceptibility can be reliably determined using experimental techniques such as the Gouy balance and the Evans NMR method. This guide provides the foundational knowledge and practical protocols for the study of this important coordination complex.

References

Factors Influencing the Color of Hexaaquacopper(II) Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The characteristic blue color of aqueous copper(II) sulfate solutions, a common sight in many laboratories, is due to the presence of the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺. However, this color is not immutable. A variety of factors can influence the electronic structure of the copper(II) center, leading to dramatic shifts in the observed color. This technical guide provides a comprehensive overview of the key factors affecting the color of hexaaquacopper(II) solutions, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

The Origin of Color: d-d Transitions and the Jahn-Teller Effect

The color of the [Cu(H₂O)₆]²⁺ ion arises from the absorption of light in the red region of the visible spectrum, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital. The transmitted light is therefore perceived as blue. The d⁹ electronic configuration of the Cu²⁺ ion in an octahedral ligand field leads to a degenerate ground electronic state, making it susceptible to geometric distortion to remove this degeneracy and lower its energy. This phenomenon is known as the Jahn-Teller effect.[1][2] This distortion results in a tetragonally elongated octahedron, where two axial water ligands are further from the copper center than the four equatorial water ligands.[1][2] This distortion removes the degeneracy of the e_g orbitals, leading to a more complex electronic spectrum than would be expected for a perfect octahedron.

Ligand Exchange Reactions: A Primary Determinant of Color

The most dramatic changes in the color of a hexaaquacopper(II) solution are induced by ligand exchange reactions, where the water ligands are replaced by other ligands. The nature of the new ligand dictates the extent of d-orbital splitting and, consequently, the energy of the absorbed light.

Exchange with Chloride Ions

The addition of a concentrated source of chloride ions, such as concentrated hydrochloric acid, to a solution of hexaaquacopper(II) results in a stepwise replacement of water ligands by chloride ions, leading to the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻.[3][4][5] This complex is tetrahedral and has a characteristic yellow-green color. The overall reaction is reversible:

[Cu(H₂O)₆]²⁺(aq) (pale blue) + 4Cl⁻(aq) ⇌ [CuCl₄]²⁻(aq) (yellow-green) + 6H₂O(l)

The position of this equilibrium is highly dependent on the concentration of chloride ions and the availability of water.

Exchange with Ammonia

The addition of ammonia solution to a hexaaquacopper(II) solution initially causes the precipitation of pale blue copper(II) hydroxide. However, in the presence of excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺.[4][5] In this complex, four water molecules in the equatorial plane are replaced by ammonia molecules.

[Cu(H₂O)₆]²⁺(aq) (pale blue) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) (deep blue) + 4H₂O(l)

The stronger ligand field of ammonia compared to water results in a larger energy splitting of the d-orbitals, causing the absorption maximum to shift to a shorter wavelength (higher energy).

Quantitative Spectroscopic Data

The following table summarizes the typical absorption maxima (λ_max) for the hexaaquacopper(II) ion and its common ligand-exchanged complexes.

| Complex Ion | Formula | Geometry | Color | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexaaquacopper(II) | [Cu(H₂O)₆]²⁺ | Distorted Octahedral | Pale Blue | ~810 | ~10-15 |

| Tetrachlorocuprate(II) | [CuCl₄]²⁻ | Tetrahedral | Yellow-Green | ~405, ~750 (broad) | ~50-100 |

| Tetraamminediaquacopper(II) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Tetragonal | Deep Blue | ~610 | ~50-77 |

Note: The exact λ_max and molar absorptivity values can vary depending on the specific conditions such as solvent, temperature, and counter-ion.[6][7][8]

Thermochromism: The Influence of Temperature

Thermochromism is the reversible change in color of a substance with a change in temperature. Certain copper(II) complexes exhibit this phenomenon, often due to subtle shifts in their coordination geometry or ligand field strength. For example, some copper(II) complexes with N,N-diethylethylenediamine ligands show a color change from red to violet upon heating.[3] This is attributed to a change in the crystal packing and a slight alteration of the Cu-N bond lengths. The transition temperature for these changes can be quite sharp.[3]

Solvatochromism: The Role of the Solvent

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is observed in many copper(II) complexes and is a result of the interaction between the solvent molecules and the coordination sphere of the copper ion.[2][9] Solvents with higher donor numbers can interact more strongly with the copper center, influencing the ligand field and thus the energy of the d-d transitions. For instance, dissolving a copper(II) complex in a series of solvents with increasing polarity can lead to a progressive shift in the absorption maximum.

The Subtle Effect of the Counter-Ion

In dilute aqueous solutions, the effect of the counter-ion (e.g., SO₄²⁻, NO₃⁻, ClO₄⁻) on the color of the hexaaquacopper(II) ion is generally considered to be negligible. The copper ion is effectively shielded by the tightly bound water molecules of the primary hydration sphere. However, in highly concentrated solutions or in non-aqueous solvents, the counter-ion can play a more significant role. Anions can form ion pairs with the complex cation, and in some cases, may even enter the primary coordination sphere, leading to changes in the UV-Vis spectrum.[10][11] For example, in concentrated chloride solutions, the formation of chloro-aqua complexes is a clear demonstration of the counter-ion directly influencing the color.

Experimental Protocols

Protocol 1: Ligand Exchange with Chloride Ions

Objective: To observe the color change upon formation of the tetrachlorocuprate(II) ion and to demonstrate the reversibility of the reaction.

Materials:

-

0.1 M Copper(II) sulfate solution

-

Concentrated hydrochloric acid (12 M)

-

Deionized water

-

Test tubes and rack

-

Pipettes

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Place 2 mL of 0.1 M copper(II) sulfate solution into a test tube. Note the pale blue color.

-

Carefully add concentrated hydrochloric acid dropwise to the solution, mixing after each addition. Observe the color change from blue to green, and then to a yellow-green.

-

To demonstrate reversibility, take the yellow-green solution and slowly add deionized water. The color should revert to blue.

-

Quantitative Analysis: a. Record the UV-Vis spectrum of the initial 0.1 M CuSO₄ solution from 400-1000 nm. b. Prepare a solution with a high concentration of chloride by adding a specific volume of concentrated HCl to a known volume of the CuSO₄ solution. Record the UV-Vis spectrum of this solution. c. Compare the spectra to identify the shift in the absorption maximum.

Protocol 2: Ligand Exchange with Ammonia

Objective: To observe the formation of the deep blue tetraamminediaquacopper(II) ion.

Materials:

-

0.1 M Copper(II) sulfate solution

-

2 M Ammonia solution

-

Test tubes and rack

-

Pipettes

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Place 2 mL of 0.1 M copper(II) sulfate solution into a test tube.

-

Add 2 M ammonia solution dropwise. A pale blue precipitate of copper(II) hydroxide will form initially.

-

Continue adding ammonia solution until the precipitate dissolves to form a clear, deep blue solution.

-

Quantitative Analysis: a. Record the UV-Vis spectrum of the final deep blue solution from 400-1000 nm. b. Compare this spectrum with that of the initial copper(II) sulfate solution to observe the shift in the absorption maximum.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. shout.education [shout.education]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Solvatochromic Copper(II) Complex and Determination of the Donor Numbers of Polar Solvents [chemeducator.org]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of Hexaaquacopper(II) Geometry for Researchers, Scientists, and Drug Development Professionals

The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is a classic example of the Jahn-Teller effect, a fundamental concept in coordination chemistry that describes the geometrical distortion of non-linear molecules in electronically degenerate states. This distortion is crucial in understanding the reactivity, spectroscopy, and biological activity of copper(II) complexes. This technical guide provides an in-depth overview of the theoretical methods used to calculate the geometry of [Cu(H₂O)₆]²⁺, alongside the experimental techniques that validate these computational models.

The Jahn-Teller Distortion in Hexaaquacopper(II)

The copper(II) ion has a d⁹ electronic configuration. In an ideal octahedral field, the nine d-electrons would be arranged as (t₂g)⁶(eg)³. The eg orbitals (d_z² and d_x²-y²) are degenerate, and the uneven distribution of electrons in these orbitals leads to an unstable, high-energy state. To remove this degeneracy and achieve a lower energy state, the molecule undergoes a geometric distortion. This is most commonly an elongation along the z-axis (a tetragonal elongation or "z-out" distortion), where the two axial Cu-O bonds are longer than the four equatorial Cu-O bonds.[1][2][3] A less common alternative is a compression along the z-axis ("z-in" distortion).

Theoretical Methodologies for Geometry Calculation

The accurate theoretical prediction of the geometry of [Cu(H₂O)₆]²⁺ relies on sophisticated quantum mechanical methods. The primary goal of these calculations is to determine the equilibrium bond lengths and angles that characterize the distorted octahedral geometry.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying transition metal complexes due to its balance of accuracy and computational cost.[1][2][4] The choice of the exchange-correlation functional is critical for obtaining reliable results.

Commonly Used Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is often a good starting point for transition metal complexes.[5]

-

PBE0: Another popular hybrid functional.

-

M06: A meta-hybrid GGA functional that can provide good results for non-covalent interactions.

Basis Sets:

The choice of basis set, which describes the atomic orbitals, is also crucial. For copper complexes, a combination of basis sets is often employed:

-

For Copper: LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or def2-SVP/TZVP (Def2-Split Valence Polarized/Triple-Zeta Valence Polarized) are common choices.

-

For Oxygen and Hydrogen: Pople-style basis sets like 6-31G* or 6-311+G(d,p) are frequently used.[4]

Post-Hartree-Fock Methods

For higher accuracy, particularly in cases where electron correlation is strong, post-Hartree-Fock methods can be employed. These methods are more computationally demanding than DFT.

-

CASSCF/CASPT2 (Complete Active Space Self-Consistent Field/Complete Active Space Second-order Perturbation Theory): This multi-reference method is well-suited for studying systems with near-degenerate electronic states, such as Jahn-Teller distorted complexes. The CASSCF step obtains a qualitatively correct wavefunction, and the CASPT2 step adds dynamic electron correlation.

Data Presentation: Calculated and Experimental Geometries

The following tables summarize the quantitative data from various theoretical and experimental studies on the geometry of the hexaaquacopper(II) ion.

Table 1: Theoretically Calculated Cu-O Bond Lengths (Å) for the Tetragonally Elongated [Cu(H₂O)₆]²⁺ Ion

| Theoretical Method | Basis Set | Axial Cu-O (Å) | Equatorial Cu-O (Å) | Reference |

| DFT (Functional not specified) | Not specified | 2.25 | 2.06 | [4] |

| DFT/B3P86 | Not specified | 2.36 | 2.07, 2.08 | [6] |

| DFT (Functional not specified) | 6-31G* | Not specified | Not specified | [4] |

Table 2: Experimentally Determined Cu-O Bond Lengths (Å) for the [Cu(H₂O)₆]²⁺ Ion

| Experimental Technique | Axial Cu-O (Å) | Equatorial Cu-O (Å) | Reference |

| EXAFS | 2.29 | 1.95 | [7] |

| EXAFS | 2.32 | 1.96 | [7] |

| EXAFS | 2.27 | 1.95 | [7] |

| X-ray Diffraction (9.5 K) | 2.36 | 2.07, 2.08 | [6] |

Experimental Protocols

Experimental validation is essential to confirm the accuracy of theoretical predictions. The following are overviews of the key experimental techniques used to determine the geometry of [Cu(H₂O)₆]²⁺.

Single-Crystal X-ray Diffraction

This technique provides precise information about the arrangement of atoms in a crystalline solid.

Methodology:

-